![molecular formula C17H17NO3S B5875124 2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5875124.png)
2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzoxazole, commonly known as DBZ, is a benzoxazole derivative that has been extensively studied for its potential therapeutic applications. DBZ is a small molecule that has been shown to inhibit the activity of the Notch signaling pathway, which plays a critical role in cell differentiation, proliferation, and apoptosis.
Mechanism of Action
DBZ inhibits the activity of the Notch signaling pathway by binding to the extracellular domain of the Notch receptor, preventing its activation. This leads to a decrease in the downstream signaling events that are critical for cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
DBZ has been shown to have significant biochemical and physiological effects in various cell types. In cancer cells, DBZ has been shown to inhibit cell proliferation and induce apoptosis. In Alzheimer's disease, DBZ has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In cardiovascular disease, DBZ has been shown to reduce inflammation and improve cardiac function.
Advantages and Limitations for Lab Experiments
DBZ has several advantages for lab experiments, including its small size, high solubility, and low toxicity. However, DBZ has some limitations, including its instability in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for DBZ research, including the development of more potent and selective inhibitors of the Notch signaling pathway, the investigation of the role of DBZ in other diseases, and the development of novel drug delivery systems for DBZ. Additionally, further studies are needed to investigate the long-term safety and efficacy of DBZ in preclinical and clinical settings.
Conclusion:
In conclusion, DBZ is a promising small molecule inhibitor of the Notch signaling pathway that has potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DBZ as a therapeutic agent.
Synthesis Methods
DBZ can be synthesized using a variety of methods, including the reaction of 2-aminophenol with 3,4-dimethylbenzenesulfonyl chloride in the presence of triethylamine. Another method involves the reaction of 2-hydroxybenzaldehyde with 3,4-dimethylbenzenesulfonyl chloride in the presence of sodium hydroxide. Both methods result in the formation of DBZ with high yields.
Scientific Research Applications
DBZ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. The Notch signaling pathway has been shown to play a critical role in the development and progression of these diseases. By inhibiting the activity of this pathway, DBZ has the potential to be an effective therapeutic agent.
properties
IUPAC Name |
2-[2-(3,4-dimethylphenyl)sulfonylethyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-12-7-8-14(11-13(12)2)22(19,20)10-9-17-18-15-5-3-4-6-16(15)21-17/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUKCFAKSKIHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.